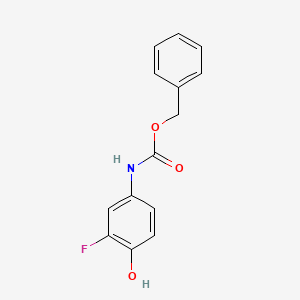

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate

Description

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Boc) protecting group attached to an aromatic amine. Its structure includes a fluorinated phenolic ring at the 3-fluoro-4-hydroxy position, which confers unique electronic and steric properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group enables hydrogen bonding interactions, critical for target engagement .

Properties

IUPAC Name |

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-12-8-11(6-7-13(12)17)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFRFOBKURFOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Challenges

-

Protection of the Hydroxyl Group : The phenolic -OH group in 3-fluoro-4-aminophenol can compete with the amine in nucleophilic reactions. To prevent undesired O-carbamoylation, the hydroxyl group is typically protected as an acetyl or tert-butyldimethylsilyl (TBS) ether before the reaction. For example, acetylation with acetic anhydride in pyridine yields 3-fluoro-4-acetamidophenol, which is then treated with benzyl chloroformate in dichloromethane at 0–5°C.

-

Deprotection : After carbamate formation, the acetyl group is removed via hydrolysis with aqueous sodium hydroxide or potassium carbonate in methanol, yielding the free hydroxyl group.

Optimization Insights

-

Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred to stabilize the intermediate and minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of benzyl chloroformate to 3-fluoro-4-aminophenol ensures complete conversion, with excess chloroformate leading to di-carbamoylation byproducts.

-

Yield : Typical yields range from 70–85% after purification by recrystallization (e.g., using ethyl acetate/hexane).

Urea-Mediated Carbamate Synthesis

An alternative method employs urea and benzyl alcohol under catalytic conditions, as demonstrated in the synthesis of benzyl carbamate. This approach avoids handling toxic chloroformates and is scalable for industrial production.

Procedure and Mechanism

-

Reaction Setup : A mixture of 3-fluoro-4-aminophenol, benzyl alcohol, urea, and a nickel oxide-bismuth oxide catalyst (5.4 wt%) is heated at 110°C in a sealed reactor for 10 hours.

-

Catalytic Role : The catalyst facilitates the decomposition of urea into isocyanic acid (HNCO), which reacts with benzyl alcohol to form the carbamate. The amine group of 3-fluoro-4-aminophenol then displaces the hydroxyl group in a nucleophilic substitution.

Key Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires precise temperature control to prevent urea decomposition into ammonia.

-

Competing esterification of the hydroxyl group may occur if unprotected.

-

Stepwise Synthesis via Nitro Reduction

This method builds the carbamate moiety on a pre-functionalized fluorophenyl scaffold, leveraging nitration and reduction steps commonly used in aromatic chemistry.

Synthetic Pathway

-

Nitration : 3-Fluoro-4-hydroxybenzaldehyde is nitrated using a mixture of sulfuric and nitric acids to introduce a nitro group at the meta position relative to the hydroxyl group.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

-

Carbamoylation : The resulting 3-fluoro-4-aminophenol is treated with benzyl chloroformate as described in Section 1.

Critical Parameters

-

Nitration Regioselectivity : The electron-withdrawing fluorine atom directs nitration to the meta position, ensuring a single regioisomer.

-

Reduction Efficiency : Catalytic hydrogenation (Pd/C, H₂) achieves >95% conversion, while Fe/HCl yields 80–90%.

Bromine-Cyanide Substitution Route

Adapted from the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile, this method substitutes bromine with a carbamate group via a nucleophilic aromatic substitution (SNAr) reaction.

Process Overview

-

Bromination : 3-Fluoro-4-hydroxybromobenzene is prepared by brominating 3-fluoro-4-hydroxybenzene using bromine in acetic acid.

-

Diazotization and Substitution : The bromine atom is replaced by an amine group via diazotization (NaNO₂, HCl) followed by hydrolysis.

-

Carbamate Formation : The amine intermediate reacts with benzyl chloroformate to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl carbamates.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate serves as an intermediate in the synthesis of linezolid, an antibiotic effective against Gram-positive bacterial infections, particularly those resistant to other antibiotics. The compound undergoes a reaction with bromomethyloxirane to form an oxazolidone moiety, which is crucial for the antibiotic's activity. This transformation highlights its importance in developing new therapeutic agents for combating antibiotic resistance .

Cancer Research

This compound has also been investigated for its role as a glucose uptake inhibitor, which can suppress the growth of cancer cells. By interfering with glucose metabolism, it shows promise in targeting cancer cell proliferation, making it a candidate for further research in oncology .

Non-Linear Optical Applications

Recent theoretical studies have suggested that this compound possesses significant first-order hyperpolarizability. This property indicates its potential use in non-linear optical applications, which are crucial for developing advanced photonic devices such as optical switches and modulators .

Synthesis and Characterization

The compound can be synthesized through various methods, often involving reactions with different reagents under controlled conditions. For example, a typical synthesis involves the reaction of 3-fluoro-4-hydroxyaniline with benzyl chloroformate in the presence of a base like cesium carbonate in dimethyl sulfoxide (DMSO). The yield from such reactions can be quite high, demonstrating its feasibility for large-scale production .

Table 1: Synthesis Conditions and Yields

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| 3-Fluoro-4-hydroxyaniline + Benzyl chloroformate | DMSO, Cs2CO3, 20°C, 3h | 83 |

| This compound + Bromomethyloxirane | Reaction to form oxazolidone | Not specified |

| Glucose uptake inhibitor synthesis | Various conditions | Not specified |

Case Studies

Case Study: Linezolid Synthesis

In a study focusing on the synthesis of linezolid from this compound, researchers demonstrated that optimizing reaction conditions could significantly enhance yields and purity. The study provided insights into the mechanistic pathways involved and highlighted the compound's utility in pharmaceutical applications .

Case Study: Cancer Cell Growth Inhibition

Research exploring the glucose uptake inhibition properties of this compound showed promising results in vitro. The compound was tested on various cancer cell lines, revealing a dose-dependent inhibition of glucose uptake that correlated with reduced cell viability .

Mechanism of Action

The mechanism of action of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Carbamate Derivatives

Key Observations :

Table 2: Reaction Kinetics Under Conventional vs. Ultrasound Conditions

| Compound Entry | Conventional Time (h) | Yield (%) | Ultrasound Time (h) | Yield (%) |

|---|---|---|---|---|

| 6a | 8.00 | 70 | 2.00 | 88 |

| 6b | 6.00 | 65 | 2.00 | 82 |

Ultrasonic irradiation enhances mass transfer and reduces activation energy, achieving ~20% higher yields in 75% less time. This method is particularly advantageous for sterically hindered derivatives like this compound.

Crystallographic and Stability Studies

Crystal structures reveal intermolecular interactions critical for stability:

Biological Activity

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a fluorinated phenolic structure. Its molecular formula is , with a molecular weight of approximately 261.25 g/mol. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring enhances its reactivity and biological activity, making it a valuable candidate for drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-hydroxyaniline with benzyl chloroformate in the presence of a base such as cesium carbonate. The reaction conditions are usually optimized for yield and purity:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 83% | Dimethyl sulfoxide, 20°C, 3 hours | Reaction mixture filtered and dried |

Biological Mechanisms

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in metabolic processes. The compound's mechanism of action likely involves:

- Enzyme Inhibition : It may inhibit glucose transporters, which can suppress tumor growth by interfering with cellular metabolism.

- Receptor Binding : The compound can form hydrogen bonds with target proteins, modulating their activity and potentially leading to therapeutic effects against various diseases, including cancer .

Case Studies and Research Findings

- In Vivo Studies : A study utilizing immunocompromised mouse models demonstrated that compounds similar to this compound could effectively target tumor cells characterized by high PD-L1 expression. This suggests potential applications in cancer immunotherapy .

- Toxicity Assessments : Research has highlighted the importance of evaluating the hepatotoxicity of carbamates. This compound showed limited toxicity in Jurkat cells at lower concentrations, indicating a favorable safety profile for further development .

- Comparative Analysis : Comparative studies with similar compounds revealed that variations in functional groups significantly affect biological activity. For instance, benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate exhibited different interaction profiles with glucose transporters compared to its analogs, emphasizing the importance of structural specificity in drug design .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves carbamate formation via benzyloxycarbonyl (Cbz) protection of amines. Challenges include regioselectivity in fluorophenol derivatives and avoiding side reactions (e.g., over-alkylation).

- Optimization Strategies :

- Use anhydrous conditions to prevent hydrolysis of the carbamate group.

- Employ coupling agents like HATU or DCC for efficient amide bond formation .

- Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity.

- Example : In related carbamate syntheses, tert-butyl carbamates (e.g., PB00220) were stabilized using Boc-protection under inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR : Confirm fluorine coupling patterns (e.g., ¹⁹F NMR for 3-fluoro substitution) and hydroxyl proton integration .

- Mass Spectrometry : Exact mass analysis (e.g., 363.1096 Da for related derivatives) ensures molecular formula accuracy .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

- Data Table :

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H/¹⁹F NMR | δ 6.8–7.2 ppm (aromatic), δ 4.5–5.0 ppm (benzyl CH₂) | |

| LC-MS | m/z 362.1 [M+H]⁺ (calculated for C₁₅H₁₃FNO₃) |

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

- Methodological Answer :

- Crystallography Workflow :

Data Collection : Use high-resolution synchrotron sources for twinned crystals.

Structure Solution : SHELXD for phase determination; SHELXL for refinement .

Validation : Check R-factors (<5%) and electron density maps for missing atoms.

- Case Study : For tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate, monoclinic P21/c space group with a β-angle of 98.21° was resolved, highlighting planar network packing .

Q. What strategies mitigate instability of the 4-hydroxyphenyl group under acidic/basic conditions during pharmacological assays?

- Methodological Answer :

- Stabilization Approaches :

- pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent deprotonation of the hydroxyl group.

- Derivatization : Acetylation of the hydroxyl group temporarily protects it during in vitro assays .

- Data Contradiction : Some studies report rapid degradation at pH <6, while others note stability up to 48 hours at pH 7.4. Validate via accelerated stability testing (40°C/75% RH) .

Q. How can computational modeling predict biological activity against enzyme targets (e.g., kinases or proteases)?

- Methodological Answer :

- In Silico Workflow :

Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.

- Case Study : Analogous compounds (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) showed inhibitory activity against kinases via π-π stacking with fluorophenyl groups .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Resolution Strategy :

- Experimental Design :

- Test solubility in DMSO, acetonitrile, and chloroform via gravimetric analysis.

- Compare with logP predictions (e.g., ClogP ≈ 2.1 for C₁₅H₁₂FNO₃) .

- Example : A related compound (CAS 70375-22-3) showed 25 mg/mL solubility in DMSO but <1 mg/mL in water, aligning with its moderate hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.